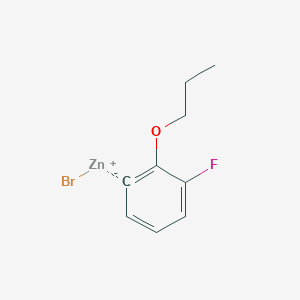
(3-Fluoro-2-n-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-2-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and n-propyloxy groups on the phenyl ring imparts unique reactivity and selectivity to this reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoro-2-n-propyloxyphenyl)zinc bromide typically involves the reaction of 3-fluoro-2-n-propyloxybromobenzene with zinc in the presence of a suitable activator. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with enhanced safety and efficiency measures. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-fluoro-2-n-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc-bromide bond can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of palladium or nickel catalysts in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a cross-coupling reaction with an aryl halide, the major product would be a biaryl compound.
Applications De Recherche Scientifique
(3-fluoro-2-n-propyloxyphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The reagent is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (3-fluoro-2-n-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a transition metal catalyst, such as palladium, to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-fluoro-2-methoxyphenyl)zinc bromide: Similar structure but with a methoxy group instead of a n-propyloxy group.
(3-chloro-2-n-propyloxyphenyl)zinc bromide: Similar structure but with a chloro group instead of a fluoro group.
(3-fluoro-2-n-propyloxyphenyl)magnesium bromide: Similar structure but with magnesium instead of zinc.
Uniqueness
The unique combination of the fluoro and n-propyloxy groups in (3-fluoro-2-n-propyloxyphenyl)zinc bromide imparts distinct reactivity and selectivity compared to its analogs. This makes it particularly valuable in specific synthetic applications where these properties are desired.
Propriétés
Formule moléculaire |
C9H10BrFOZn |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-propoxybenzene-3-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-7-11-9-6-4-3-5-8(9)10;;/h3-5H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZYXFRABLAGGNEL-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=[C-]C=CC=C1F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14879348.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[2-(trifluoromethyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879355.png)
![(2E)-5-[2-(4-chlorophenyl)-2-oxoethyl]-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14879356.png)

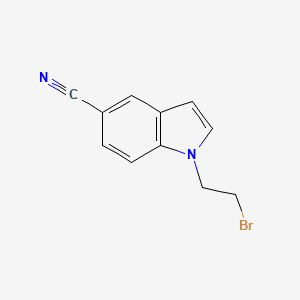
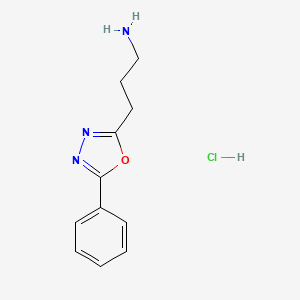


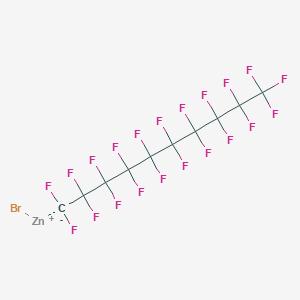
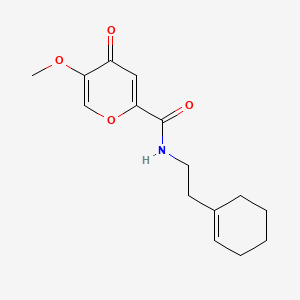
![4-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14879410.png)
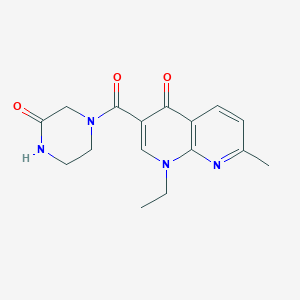
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14879425.png)
![4-[4,6-Dioxo-2-(propylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B14879449.png)
